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Compound of Interest

2-Amino-5-iodo-3-methylbenzoic

Acid

Cat. No.: B050607

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of halogenated derivatives of 2-
amino-3-methylbenzoic acid. The objective is to furnish researchers, scientists, and drug
development professionals with a comprehensive analysis of how halogen substitution at the 5-
position influences the spectroscopic properties of this scaffold. The data presented herein is
crucial for the structural elucidation, characterization, and quality control of these compounds in
various research and development settings.

Introduction

2-Amino-3-methylbenzoic acid and its halogenated analogues are important intermediates in
organic synthesis, particularly in the preparation of pharmaceuticals and other biologically
active molecules. Spectroscopic analysis is a cornerstone for the verification of their molecular
structures and for assessing purity. This guide focuses on a comparative analysis using key
spectroscopic technigues: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-
Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass
Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the available and analogous spectroscopic data for the 5-
fluoro, 5-chloro, 5-bromo, and 5-iodo derivatives of 2-amino-3-methylbenzoic acid. Due to the
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limited availability of published experimental data for all target compounds, data from closely
related analogues (lacking the 3-methyl group) are included for comparative purposes and are
noted accordingly.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H) and carbon (*3C) atoms within a molecule.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Ar-H -NH:z -CHs -COOH
2-Amino-3-
methylbenzoic 6.6-7.8 ~5.5 (br s) 2.2 (s) ~11.0 (br s)
acid
2-Amino-3-
methyl-5- 7.21 (d), 7.78 (d)
_ 5.87 (s, 2H)[1] 2.10 (s, 3H)[1] 11.51 (s, 1H)[1]
chlorobenzoic [1]
acid
2-Amino-5-
_ 6.63 (d), 7.47
bromobenzoic ~5.9 (br s) - ~11.0 (br s)

acid (analogue) (ad), 7.95 (&)

2-Amino-5-
fluorobenzoic 6.7-7.3 (M) ~5.8 (br s) - ~11.0 (br s)

acid (analogue)

2-Amino-5-

_ . . 6.62 (d), 7.46

iodobenzoic acid ~5.9 (br s) - ~11.0 (br s)
(dd), 7.94 (d)

(analogue)

Table 2: 3C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound C=0 Aromatic C -CHs

2-Amino-3-
~170 ~110-150 ~15
methylbenzoic acid

2-Amino-3-methyl-5- ] ) .
) ) Data not available Data not available Data not available
chlorobenzoic acid

2-Amino-5-
bromobenzoic acid Data not available Data not available

(analogue)

2-Amino-5-
fluorobenzoic acid Data not available Data not available

(analogue)

2-Amino-5-
iodobenzoic acid ~169 ~110-152

(analogue)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the
absorption of infrared radiation.

Table 3: Key FT-IR Absorption Bands (cm™1)
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. 2-Amino-3-methylbenzoic Halogenated Derivatives
Functional Group

acid (General)
O-H (Carboxylic acid) 2500-3300 (broad) 2500-3300 (broad)
N-H (Amine) 3300-3500 (two bands) 3300-3500 (two bands)
C=0 (Carboxylic acid) ~1680 ~1680-1700
C=C (Aromatic) 1450-1600 1450-1600
C-N ~1250-1350 ~1250-1350

550-850 (Br, Cl), 1000-1400

C-Halogen -
(F)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The
absorption maxima (Amax) are characteristic of the electronic transitions.

Table 4: UV-Vis Spectroscopic Data (Amax in nm)

Compound Amax 1 Amax 2 Solvent
2-Amino-3-
) ) ~240 ~330 Ethanol
methylbenzoic acid
Halogenated ) ) ) )
o Slight bathochromic or  Slight bathochromic or
Derivatives (General ) ) ) ) Ethanol
hypsochromic shift hypsochromic shift
Trend)
2-Amino-3,5-
dibromobenzoic acid 224, 256 342 Ethanol[2]
(analogue)
2-Amino-3,5-
diiodobenzoic acid 230, 265 350 Ethanol[2]
(analogue)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data

Molecular lon (M*) Peak Key Fragmentation
Compound
(m/z) Patterns
2-Amino-3-methyl-5-
) i 169 Loss of -OH, -COOH
fluorobenzoic acid
2-Amino-3-methyl-5- .
) ) 185/187 (3:1 ratio) Loss of -OH, -COOH, -Cl
chlorobenzoic acid
2-Amino-3-methyl-5- ]
) ) 229/231 (1:1 ratio) Loss of -OH, -COOH, -Br
bromobenzoic acid
2-Amino-3-methyl-5-
277 Loss of -OH, -COOH, -I

iodobenzoic acid

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Objective: To determine the chemical structure by analyzing the chemical environment of *H
and 13C nuclei.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.[3][4][5][6] A small amount of an
internal standard, such as tetramethylsilane (TMS), is often added for chemical shift
referencing.[7][8][9][10]
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o Data Acquisition: *H and 3C NMR spectra are acquired at room temperature. For *H NMR,
typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, proton
decoupling is typically used to simplify the spectrum, and a longer acquisition time and/or a
larger number of scans may be necessary due to the lower natural abundance of the 13C
isotope.

o Data Analysis: The chemical shifts (), coupling constants (J), and integration of the signals
are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

» Objective: To identify the functional groups present in the molecule.
e Instrumentation: A Fourier-Transform Infrared spectrometer.
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument, and
the spectrum is recorded, typically in the range of 4000-400 cm~1. A background spectrum of
a pure KBr pellet is also recorded and subtracted from the sample spectrum.

o Data Analysis: The positions and intensities of the absorption bands are correlated with the
characteristic vibrational frequencies of different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

» Objective: To study the electronic transitions and conjugation within the molecule.
 Instrumentation: A UV-Vis spectrophotometer.

o Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent
solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an
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absorbance reading within the linear range of the instrument (typically 0.1-1.0).

o Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g.,
200-400 nm). A baseline spectrum of the pure solvent is recorded first and subtracted from
the sample spectrum.

o Data Analysis: The wavelength of maximum absorbance (Amax) and the molar absorptivity
(¢) are determined.

Mass Spectrometry (MS)

e Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

« lonization Method (Electron lonization - El): The sample is introduced into the ion source,
where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the
molecule to ionize and fragment.

o Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

o Data Analysis: The mass spectrum shows the relative abundance of each ion. The molecular
ion peak (M*) corresponds to the molecular weight of the compound. The fragmentation
pattern provides clues about the structure of the molecule. For halogenated compounds, the
isotopic distribution of the halogen atoms (e.g., 3°CI/3’Cl, 7°Br/?1Br) results in characteristic
patterns in the mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of
halogenated 2-amino-3-methylbenzoic acids.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Relationship between compound and spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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